1-Hydroxypyrene

Beschreibung

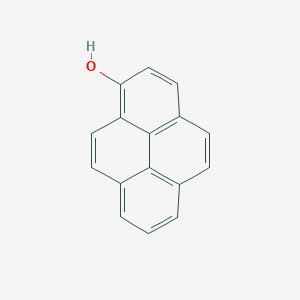

Structure

3D Structure

Eigenschaften

IUPAC Name |

pyren-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJNHUAPTJVVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1038298 | |

| Record name | 1-Hydroxypyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1038298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Hydroxypyrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5315-79-7, 63021-84-1 | |

| Record name | 1-Hydroxypyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5315-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxypyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005315797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063021841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-HYDROXYPYRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroxypyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1038298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hydroxypyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HYDROXYPYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2H6O5V707 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Hydroxypyrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

180 °C | |

| Record name | 1-Hydroxypyrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Hydroxypyrene: Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxypyrene (1-HP), a key metabolite of the polycyclic aromatic hydrocarbon (PAH) pyrene, serves as a critical biomarker for assessing human exposure to PAHs.[1][2][3][4][5] PAHs are a class of environmental pollutants formed from the incomplete combustion of organic materials, and exposure to them is associated with an increased risk of cancer.[1][5] The quantification of this compound in biological samples, primarily urine, provides a reliable measure of recent PAH exposure.[6][7][8] This technical guide provides a comprehensive overview of the synthesis of this compound and its fundamental chemical properties, offering valuable information for researchers in toxicology, environmental science, and drug development.

Chemical and Physical Properties of this compound

This compound is a solid, pale yellow crystalline compound.[9] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₀O | [1] |

| Molecular Weight | 218.25 g/mol | [1][10] |

| CAS Number | 5315-79-7 | [9][10] |

| Melting Point | 179-182 °C | [9] |

| Appearance | Pale Yellow Solid | [9] |

| Solubility | Soluble in DMSO (50 mg/mL), Methanol (Slightly), Dichloromethane (Very Slightly) | [2][9][11] |

| pKa | 9.40 ± 0.30 (Predicted) | [9] |

| LogP (Octanol/Water) | 4.6 | [1] |

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. The choice of method often depends on the desired purity, yield, and available starting materials. Below are detailed protocols for two common synthetic methods.

Synthesis via Friedel-Crafts Acylation and Saponification

This method involves a two-step process starting from pyrene. The first step is a Friedel-Crafts acylation to produce an acetylpyrene intermediate, followed by saponification to yield this compound.[12]

Step 1: Synthesis of Acetylpyrene (Intermediate)

-

To a reaction vessel, add pyrene and dichloromethane. Stir the mixture for 5 minutes.

-

Add aluminum trichloride to the mixture.

-

Slowly add acetyl chloride dropwise while maintaining the reaction temperature below 25 °C.

-

Allow the reaction to proceed until completion.

-

Pour the reaction mixture into ice water (0-5 °C) and allow the layers to separate.

-

Collect the lower organic layer and concentrate it under reduced pressure to dryness.

-

Add ethanol to the residue and heat to reflux.

-

Cool the resulting mixture to 18-22 °C.

-

Filter the mixture and dry the solid to obtain the intermediate, acetylpyrene.[12]

Step 2: Saponification to this compound

-

In a separate reaction vessel, dissolve the 1-acetoxypyrene intermediate and sodium hydroxide in water.

-

Heat the mixture to 50-60 °C and allow the reaction to proceed for approximately 6 hours.[12]

-

Cool the reaction mixture to 25-35 °C.

-

Slowly add concentrated hydrochloric acid until a white solid precipitates.

-

Filter the solid and dry to obtain this compound.[12] A purity of 99.28% and a yield of 95.4% have been reported for this method.[12]

Synthesis via Nitrosation of Pyrene

This alternative method involves the nitrosation of pyrene to form 1-nitrosopyrene, which is then converted to this compound through a light-catalyzed reaction.[13]

Step 1: Synthesis of 1-Nitrosopyrene

-

Add pyrene and an acetic acid aqueous solution to a reaction vessel and stir until uniform.

-

Add a nitrosation agent, such as sodium nitrite, and stir the mixture at 20-25 °C for 24 hours.

-

Add water to the reaction mixture to precipitate a solid.

-

Filter and dry the solid to obtain 1-nitrosopyrene.[13]

Step 2: Conversion to this compound

-

Suspend the 1-nitrosopyrene in an alcohol solvent.

-

Introduce air or oxygen into the suspension and expose it to light until the 1-nitrosopyrene is consumed.

-

Add butylated hydroxytoluene (BHT) to the reaction mixture.

-

Concentrate the mixture to dryness at 45-50 °C.

-

Recrystallize the residue from a suitable solvent (e.g., toluene and tetrahydrofuran) by heating until the solution is clear.

-

Cool the solution to 20-25 °C to allow for crystallization.

-

Filter and dry the filter cake to obtain this compound with a purity of ≥99.1%.[13]

Metabolic Pathway of Pyrene to this compound

This compound is the major metabolite of pyrene in humans and other mammals.[3][14] The biotransformation of pyrene primarily occurs in the liver, catalyzed by cytochrome P450 enzymes.[15] The resulting this compound is then conjugated with glucuronic acid or sulfate to form more water-soluble compounds that are excreted in the urine.[5][7]

Caption: Metabolic pathway of pyrene to this compound and its subsequent conjugation and excretion.

Analytical Methods for the Detection of this compound

The quantification of this compound in biological matrices, particularly urine, is crucial for biomonitoring of PAH exposure. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a widely used and sensitive method for this purpose.[6][16]

General Experimental Workflow for Urinary this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in urine samples.

Caption: General workflow for the analysis of this compound in urine by HPLC with fluorescence detection.

-

Sample Collection and Storage: Collect urine samples in appropriate containers and store at -20°C until analysis.[2]

-

Enzymatic Hydrolysis: To deconjugate the this compound metabolites, treat the urine samples with β-glucuronidase and arylsulfatase enzymes.[17]

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the this compound with a suitable organic solvent, such as methanol.[18]

-

-

Sample Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.[16]

-

HPLC Analysis:

-

Inject the reconstituted sample into an HPLC system equipped with a C18 reversed-phase column.

-

Use an isocratic or gradient mobile phase, typically a mixture of acetonitrile and water or methanol and water, to achieve separation.[6][8]

-

Detect the this compound using a fluorescence detector set at appropriate excitation and emission wavelengths (e.g., excitation at 242 nm and emission at 388 nm).[19]

-

-

Quantification: Determine the concentration of this compound in the samples by comparing the peak areas to a calibration curve prepared with known concentrations of a this compound standard.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical properties of this compound. The synthetic protocols and analytical methods described herein offer a valuable resource for researchers working in fields where the assessment of PAH exposure is critical. A thorough understanding of the chemistry and analysis of this compound is essential for its continued use as a reliable biomarker in environmental health and toxicology studies.

References

- 1. This compound | C16H10O | CID 21387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Determination of this compound in human urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Urinary this compound as a Biomarker to Carcinogenic Polycyclic Aromatic Hydrocarbon Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | 5315-79-7 [chemicalbook.com]

- 10. This compound (CAS 5315-79-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. CN105732331B - Synthesis method of this compound and intermediate thereof - Google Patents [patents.google.com]

- 13. CN109096053B - Synthesis method of OLED intermediate and semiconductor material this compound - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Oxidation of pyrene, this compound, 1-nitropyrene, and 1-acetylpyrene by human cytochrome P450 2A13 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pjmhsonline.com [pjmhsonline.com]

- 17. Identification of this compound glucuronide as a major pyrene metabolite in human urine by synchronous fluorescence spectroscopy and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Environmental Sources of 1-Hydroxypyrene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxypyrene (1-OHP) is a primary metabolite of pyrene, a polycyclic aromatic hydrocarbon (PAH) commonly found in the environment. Due to its prevalence in PAH mixtures and its relatively straightforward metabolism, urinary 1-OHP has become a widely accepted biomarker for assessing human exposure to PAHs.[1] PAHs are a class of chemicals, some of which are known carcinogens, formed during the incomplete combustion of organic materials.[2] Understanding the environmental sources of pyrene, and consequently 1-OHP, is crucial for risk assessment, toxicological studies, and the development of strategies to mitigate exposure. This technical guide provides a comprehensive overview of the environmental sources of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Environmental Sources and Quantitative Data

Exposure to pyrene, the precursor of this compound, occurs through various environmental media, including air, water, soil, and food. The following tables summarize the quantitative data on pyrene and this compound concentrations from different sources.

Air

Airborne PAHs, adsorbed onto particulate matter, represent a significant route of exposure, particularly in urban and industrial areas.[2][3] Emissions from vehicle exhaust, industrial processes, and residential heating are major contributors.[4][5]

Table 1: Concentration of Pyrene and Related PAHs in Air

| Location/Condition | Analyte | Concentration Range | Reference |

| Urban area (traffic police) | Benzo[a]pyrene (as index PAH) | Geometric Mean: 3.67 ng/m³ | [3] |

| Urban area (referents) | Benzo[a]pyrene (as index PAH) | Geometric Mean: 0.05 ng/m³ | [3] |

| Near petrochemical complex | Total Particle-Phase PAHs | 0.111 to 1.982 ng/m³ | [2] |

| Industrial Area | Total PAHs | Average: 9.575 ± 3.86 ng/m³ | [5] |

| High Traffic Area | Total PAHs | Average: 8.005 ± 3.12 ng/m³ | [5] |

| Residential Area | Total PAHs | Average: 6.34 ± 1.92 ng/m³ | [5] |

Water

Contamination of water sources with PAHs can occur through industrial effluents, atmospheric deposition, and runoff from contaminated land.[6] While raw water sources can be contaminated, the coal tar linings of older drinking water distribution pipes can also be a significant source.[7]

Table 2: Concentration of Pyrene and other PAHs in Water

| Water Source | Analyte | Concentration Range | Reference |

| Public drinking water wells (Minnesota, USA) | Pyrene | Maximum: 0.410 µg/L (ppb) | [8] |

| Ambient groundwater (Minnesota, USA) | Pyrene | 0.009 to 0.044 µg/L (ppb) | [8] |

| Drinking water (Germany) | Sum of 6 Borneff PAHs | <5 ng/L in 88% of samples | [7] |

| Drinking water (Huai River, China) | Benzo[a]pyrene | Maximum: 158.06 ng/L | [9] |

| River water (Gdańsk, Poland) | Total PAHs | 79-393 ng/L (summer), 169-891 ng/L (heating season) | [10] |

| River sediment (Svratka River, Czech Republic) | Total PAHs | 1.5 to 26.0 mg/kg dry mass | [6] |

Soil and Sediment

Due to their hydrophobic nature, PAHs tend to accumulate in soil and sediments.[6] Industrial sites, areas with heavy traffic, and regions impacted by atmospheric deposition show elevated levels.[11]

Table 3: Concentration of Pyrene in Soil and Sediment

| Location/Condition | Concentration Range | Reference |

| Contaminated gasworks site (remediation workers) | Urinary 1-OHP (non-smokers): 0.16 to 2.31 µmol/mol creatinine | [11] |

| Agricultural soil (for maize culture) | Pyrene added: 5 to 750 mg/kg soil | [12] |

| Lake sediment (Ya-Er Lake, China) | Total PAHs: 68 to 2242 µg/kg | [13] |

Diet

Diet is a major source of PAH exposure for the general population.[14] Grilling, smoking, and frying of foods, particularly meat and fish, can generate significant amounts of PAHs.[15][16]

Table 4: Concentration of Pyrene and other PAHs in Food

| Food Item | Cooking Method | Analyte | Concentration Range | Reference |

| Beef, Chicken, Fish | Grilled | Total 16 PAHs | 4.42 to 7.26 µg/kg | [15] |

| Chicken | Grilled (charcoal) | Total PAHs | 9.46 µg/kg | [15] |

| Smoked Salmon | Smoked | Total PAHs | 86.6 µg/kg | [17] |

| Grilled Pork Chops | Grilled | Total PAHs | 29.8 µg/kg | [17] |

| Rainbow Trout (meat) | Grilled & Smoked | Total PAH4 | 0.37 µg/kg | [16] |

| Rainbow Trout (skin) | Grilled & Smoked | Total PAH4 | 15.45 µg/kg | [16] |

| Fried/Baked Foods | Various | Benzo[a]pyrene | 0.08–0.39 µg/kg | [18] |

Human Biomonitoring Data

Urinary this compound levels are a reliable indicator of recent exposure to PAHs. Concentrations vary significantly based on occupational exposure, smoking habits, and environmental factors.

Table 5: Urinary this compound Concentrations in Human Populations

| Population | Smoking Status | Urinary 1-OHP Concentration (µmol/mol creatinine) | Reference |

| Non-occupationally exposed controls | Non-smokers | Median: 0.03 - 0.68 | [19] |

| Non-occupationally exposed controls | Smokers | Median: 0.09 - 0.76 | [19] |

| Workers exposed to low airborne PAHs | - | Up to 39 nmol/L | [20] |

| Unexposed control individuals | - | Up to 3.3 nmol/L | [20] |

| Remediation workers on contaminated site | Non-smokers | 0.16 to 2.31 | [11] |

| Fuel attendants and auto mechanics | - | Detectable levels in 27% and 22% of subjects, respectively | [1] |

| Children (6-11 years) living near forest fires | - | 1.35 ± 2.26 | [21] |

Experimental Protocols

Accurate determination of this compound in biological and environmental samples is critical for exposure assessment. The following sections detail the methodologies for key experiments.

Analysis of Urinary this compound by HPLC with Fluorescence Detection

This is the most common method for quantifying urinary 1-OHP.

1. Sample Preparation (Enzymatic Hydrolysis):

-

To a urine sample (e.g., 1-10 mL), add a buffer solution to adjust the pH to approximately 5.0 (e.g., acetate buffer).

-

Add β-glucuronidase/arylsulfatase enzyme solution. The majority of 1-OHP in urine is conjugated to glucuronic acid or sulfate, and this step is necessary to liberate the free 1-OHP.[19]

-

Incubate the mixture at 37°C for a specified period (e.g., 2 to 16 hours) to ensure complete hydrolysis.[21][22]

2. Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by deionized water.[23]

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with a sequence of solvents (e.g., water, 30% methanol, 50% methanol) to remove interfering compounds.[23]

-

Elute the 1-OHP from the cartridge with a suitable solvent, typically methanol.[23]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the mobile phase.[24]

3. HPLC Analysis:

-

Chromatographic System: A high-performance liquid chromatograph equipped with a fluorescence detector.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water, or methanol and an acidic buffer (e.g., acetic acid/sodium acetate buffer at pH 3.5).[23]

-

Flow Rate: Typically around 1.0 mL/min.[24]

-

Detection: Fluorescence detection with excitation and emission wavelengths optimized for 1-OHP (e.g., Excitation: 239 nm, Emission: 392 nm).[23]

4. Quantification:

-

Prepare a calibration curve using standard solutions of 1-OHP.

-

Quantify the 1-OHP concentration in the samples by comparing their peak areas to the calibration curve.

-

Normalize the results to urinary creatinine concentration to account for variations in urine dilution.[19]

Analysis of Urinary this compound by GC-MS

Gas chromatography-mass spectrometry offers high specificity and sensitivity.

1. Sample Preparation (Hydrolysis and Extraction):

-

Perform enzymatic hydrolysis as described for the HPLC method.

-

Extract the hydrolyzed sample using liquid-liquid extraction with a non-polar solvent like hexane or pentane.[25]

2. Derivatization:

-

Evaporate the extract to dryness.

-

Derivatize the 1-OHP to a more volatile form suitable for GC analysis. This is commonly done by silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBDMSTFA).[25][26] The reaction is typically carried out at an elevated temperature (e.g., 60°C).

3. GC-MS Analysis:

-

Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium.

-

Injection: Splitless or on-column injection.

-

Temperature Program: A temperature gradient is used to separate the analytes.

-

Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions of the derivatized 1-OHP.[25]

4. Quantification:

-

Use an isotopically labeled internal standard (e.g., this compound-d9) for accurate quantification.[27]

-

Generate a calibration curve and calculate the concentration in the samples.

Extraction and Analysis of Pyrene from Soil Samples

1. Extraction:

-

Soxhlet Extraction: A classical and robust method involving continuous extraction of the soil sample with a suitable solvent (e.g., hexane, dichloromethane) for several hours.[28][29]

-

Ultrasonic Extraction: The soil sample is mixed with a solvent and subjected to ultrasonication to enhance the extraction efficiency.[13]

-

Accelerated Solvent Extraction (ASE): A more modern technique that uses elevated temperatures and pressures to reduce extraction time and solvent consumption.[29]

2. Clean-up:

-

The crude extract is often cleaned up to remove interfering substances. This can be achieved using techniques like solid-phase extraction (SPE) with silica or florisil cartridges, or gel permeation chromatography (GPC).[13]

3. Analysis:

-

The cleaned-up extract is analyzed by HPLC with fluorescence or UV detection, or by GC-MS.

Extraction and Analysis of Pyrene from Food Matrices

1. Saponification and Extraction:

-

For fatty food samples, saponification with an alcoholic alkali solution (e.g., ethanolic potassium hydroxide) is often performed to break down the fat matrix.[30]

-

The PAHs are then extracted with a non-polar solvent like hexane or cyclohexane.

2. Clean-up:

-

Similar to soil samples, a clean-up step using SPE is usually necessary to remove lipids and other co-extractives.

3. Analysis:

-

Analysis is typically performed using HPLC with fluorescence detection or GC-MS. For complex food matrices, GC-MS/MS can provide enhanced selectivity.[31] A newer technique, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), has also been adapted for PAH analysis in food.[31]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Pyrene to this compound

Pyrene is metabolized in the body primarily by cytochrome P450 enzymes to form pyrene-1,6- and pyrene-1,8-epoxides, which are then hydrolyzed to dihydrodiols or rearranged to form phenols. The major phenolic metabolite is this compound. This metabolite is then conjugated with glucuronic acid or sulfate to facilitate its excretion in urine.

General Experimental Workflow for Urinary this compound Analysis

The following diagram illustrates a typical workflow for the determination of this compound in urine samples.

Conclusion

This compound serves as a crucial biomarker for assessing human exposure to PAHs from a multitude of environmental sources. This guide has provided a detailed overview of these sources, including quantitative data on the levels of pyrene and its metabolite in air, water, soil, and food, as well as in human populations. The outlined experimental protocols for the analysis of this compound offer a practical reference for researchers in the fields of environmental science, toxicology, and drug development. The provided diagrams of the metabolic pathway and analytical workflow serve to visually summarize key processes. A thorough understanding of the environmental origins and analytical determination of this compound is essential for advancing research on the health effects of PAHs and for developing effective strategies to minimize human exposure.

References

- 1. Urinary this compound as a Biomarker to Carcinogenic Polycyclic Aromatic Hydrocarbon Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of the levels of urinary this compound and air polycyclic aromatic hydrocarbon in PM2.5 for adult exposure to the petrochemical complex emissions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Urinary excretion of this compound as a marker for exposure to urban air levels of polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. who.int [who.int]

- 8. health.state.mn.us [health.state.mn.us]

- 9. Polycyclic Aromatic Hydrocarbons Concentrations in Drinking Water in Villages along the Huai River in China and Their Association with High Cancer Incidence in Local Population - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pjoes.com [pjoes.com]

- 11. Urinary this compound as a biomarker of polycyclic aromatic hydrocarbons exposure of workers on a contaminated site: influence of exposure conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Single/joint effects of pyrene and heavy metals in contaminated soils on the growth and physiological response of maize (Zea mays L.) [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Bioaccessibility of Polycyclic Aromatic Hydrocarbons (PAHs) in Grilled Meat: The Effects of Meat Doneness and Fat Content - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Presence of Polycyclic Aromatic Hydrocarbons (PAHs) in Grilled Beef, Chicken and Fish by Considering Dietary Exposure and Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Polycyclic aromatic hydrocarbons in smoked food products and commercial liquid smoke flavourings [agris.fao.org]

- 18. Determination of benzo(a)pyrene in fried and baked foods by HPLC combined with vesicular coacervative supramolecular solvent extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Determination of this compound in human urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. thaiscience.info [thaiscience.info]

- 22. mdpi.com [mdpi.com]

- 23. tandfonline.com [tandfonline.com]

- 24. pjmhsonline.com [pjmhsonline.com]

- 25. researchgate.net [researchgate.net]

- 26. Occupational exposure to polycyclic aromatic hydrocarbons in Korean adults: evaluation of urinary this compound, 2-naphthol, 1-hydroxyphenanthrene, and 2-hydroxyfluorene using Second Korean National Environmental Health Survey data [aoemj.org]

- 27. gcms.cz [gcms.cz]

- 28. quora.com [quora.com]

- 29. Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Development of a highly sensitive method based on QuEChERS and GC–MS/MS for the determination of polycyclic aromatic hydrocarbons in infant foods - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Toxicological Profile of 1-Hydroxypyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxypyrene (1-HP), a major metabolite of the ubiquitous environmental pollutant pyrene, is widely used as a biomarker for human exposure to polycyclic aromatic hydrocarbons (PAHs). While its presence in human biological samples is well-documented, a comprehensive understanding of its direct toxicological effects at the cellular level is crucial for risk assessment and in the development of therapeutic strategies for PAH-induced pathologies. This technical guide provides an in-depth overview of the in vitro toxicological effects of 1-HP, focusing on its cytotoxicity, genotoxicity, induction of oxidative stress, and modulation of key cellular signaling pathways. This document summarizes quantitative data from various studies, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms.

Cytotoxicity of this compound

The cytotoxic effects of this compound have been evaluated in various human cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying cytotoxicity.

Table 1: Cytotoxicity of this compound (1-HP) in Human Cell Lines

| Cell Line | Assay | Exposure Time (hours) | IC50 (µM) | Observations |

| HaCaT (Keratinocytes) | Thymidine Incorporation | 18 | > 46.2 (10 µg/ml) | Significant inhibition of cell proliferation was observed at 10 µg/ml.[1] |

| HK-2 (Kidney) | Not Specified | 12 | Not Determined | Cell viability was maintained at concentrations up to 10 nM.[2] |

| HepG2 (Liver) | CCK-8 | 24 | Not Determined for 1-HP | The parent compound, pyrene, showed a 28% reduction in cell viability at 50 nM.[3][4] |

Note: Data for direct IC50 values of 1-HP in many common cell lines like A549 and MCF-7 are limited in the currently available literature.

Genotoxicity

The genotoxic potential of 1-HP, primarily its ability to cause DNA damage, is a significant toxicological concern. The comet assay, or single-cell gel electrophoresis, is a widely used method to assess DNA strand breaks.

Table 2: Genotoxicity of this compound (1-HP) in vitro

| Cell Line | Assay | Concentration | Exposure Time | Results |

| Human Lymphocytes | Not specified | Not specified | Not specified | Urinary 1-OHP in exposed workers correlates with oxidative DNA damage markers.[1] |

Oxidative Stress Induction

1-HP, like many other PAH metabolites, can induce the production of reactive oxygen species (ROS), leading to oxidative stress, which can damage cellular components.

Table 3: Oxidative Stress Induction by this compound (1-HP) in vitro

| Cell Line | Assay | Concentration | Exposure Time | Results |

| HepG2 | DCF-DA | 0-50 nM (Pyrene) | Not Specified | The parent compound, pyrene, induced a dose-dependent increase in ROS production.[3][4] |

Note: Direct quantitative data on ROS induction by 1-HP in various human cell lines is an area requiring further investigation.

Apoptosis Induction

Apoptosis, or programmed cell death, is a critical mechanism for removing damaged cells. The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis.

Table 4: Apoptosis Induction by this compound (1-HP) in vitro

| Cell Line | Assay | Concentration | Exposure Time | Results |

| A549 | Not specified | Not specified | Not specified | Studies on related PAH derivatives have shown induction of apoptosis via the intrinsic pathway, involving caspase-9 and -3 activation.[6] |

Note: Direct evidence for 1-HP-induced apoptosis and specific caspase activation in human cell lines is not extensively documented in the available literature.

Modulation of Cellular Signaling Pathways

1-HP can interfere with various intracellular signaling pathways, leading to a range of toxicological outcomes.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor that plays a central role in the metabolism of xenobiotics, including PAHs.

-

Mechanism of Activation: 1-HP acts as an agonist for the AhR.[7] Upon binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic-responsive elements (XREs) in the promoter regions of target genes.

-

Downstream Effects: This activation leads to the increased expression of cytochrome P450 enzymes, such as CYP1A1 and CYP1B1, which are involved in the metabolic activation of PAHs.[7] In human kidney HK-2 cells, 1-HP-mediated AhR activation has been linked to the induction of renal fibrosis.[2]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Effects of Pyrene on Human Liver HepG2 Cells: Cytotoxicity, Oxidative Stress, and Transcriptomic Changes in Xenobiotic Metabolizing Enzymes and Inflammatory Markers with Protection Trial Using Lycopene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of Pyrene on Human Liver HepG2 Cells: Cytotoxicity, Oxidative Stress, and Transcriptomic Changes in Xenobiotic Metabolizing Enzymes and Inflammatory Markers with Protection Trial Using Lycopene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. H9 induces apoptosis via the intrinsic pathway in non-small-cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

1-Hydroxypyrene: A Biomarker of Polycyclic Aromatic Hydrocarbon Exposure

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds comprised of two or more fused aromatic rings. They are ubiquitous environmental pollutants formed from the incomplete combustion of organic materials such as coal, oil, gas, and wood. Human exposure to PAHs is a significant public health concern due to the carcinogenic and mutagenic properties of many of these compounds. Accurate assessment of PAH exposure is crucial for understanding its health risks and for developing effective preventative and therapeutic strategies.

Biomonitoring, the measurement of a chemical or its metabolites in biological specimens, provides an integrated measure of exposure from all routes, including inhalation, ingestion, and dermal contact. Urinary 1-hydroxypyrene (1-OHP), a major metabolite of the four-ring PAH pyrene, has emerged as a robust and widely used biomarker for assessing human exposure to the broader mixture of PAHs.[1][2] Pyrene is a common component of PAH mixtures, and its metabolite, 1-OHP, is readily detectable in urine.[3] This technical guide provides a comprehensive overview of this compound as a biomarker of PAH exposure, including its metabolism, analytical methodologies for its detection, and interpretation of its levels in various populations.

Metabolism of Pyrene to this compound

Following absorption into the body, pyrene undergoes metabolic activation primarily through the cytochrome P450 (CYP) enzyme system.[4] The initial and major metabolic step is the oxidation of pyrene to this compound.[5] Several CYP isoforms have been identified as key players in this biotransformation process, with CYP1A1, CYP1B1, and CYP1A2 showing the highest activity in pyrene 1-hydroxylation.[4] More recent research has also implicated CYP2A13 as an important enzyme in the oxidation of pyrene.[5][6]

The this compound formed is then further metabolized through phase II conjugation reactions, primarily with glucuronic acid, to form this compound glucuronide.[7] This water-soluble conjugate is then readily excreted in the urine.[2] The measurement of total this compound in urine, following enzymatic hydrolysis of the glucuronide conjugate, is the standard approach for assessing PAH exposure.

Experimental Protocols for Urinary this compound Analysis

The determination of this compound in urine typically involves three main steps: enzymatic hydrolysis of the glucuronide conjugate, extraction and cleanup of the analyte, and instrumental analysis. High-performance liquid chromatography (HPLC) with fluorescence detection and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques employed.

Sample Collection and Storage

Urine samples should be collected in sterile, polystyrene containers. For occupational exposure assessment, end-of-shift samples at the end of the workweek are recommended to capture cumulative exposure.[8] Samples can be stored refrigerated for up to 7 days. For longer-term storage, freezing at -20°C is necessary.[9]

Detailed Protocol for HPLC with Fluorescence Detection

This method is widely used due to its sensitivity and robustness.[10]

1. Enzymatic Hydrolysis:

-

To a 1-2 mL aliquot of urine in a test tube, add a buffer solution (e.g., sodium acetate, pH 5.0).

-

Add β-glucuronidase/arylsulfatase enzyme (e.g., from Helix pomatia). The amount of enzyme should be optimized, but a common starting point is around 1000-2000 units per mL of urine.[11][12]

-

Incubate the mixture in a water bath at 37°C for at least 4 hours, or overnight, to ensure complete hydrolysis of the this compound glucuronide.[12]

2. Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge by sequentially passing methanol and then water through it.

-

Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a water/methanol mixture to remove interferences.

-

Elute the this compound from the cartridge with a small volume of methanol or acetonitrile.[13]

3. HPLC Analysis:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.[10]

-

Inject an aliquot of the reconstituted sample into the HPLC system.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used.[14]

-

Flow Rate: Typically 1.0 mL/min.[10]

-

Fluorescence Detection: Excitation wavelength at 242 nm and emission wavelength at 388 nm.[10]

-

Detailed Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and is also a widely accepted method for this compound analysis.

1. Enzymatic Hydrolysis and Extraction:

-

Follow the same enzymatic hydrolysis procedure as described for the HPLC method.

-

After hydrolysis, perform a liquid-liquid extraction using an organic solvent such as pentane.[15]

2. Derivatization:

-

Evaporate the organic extract to dryness.

-

Derivatize the this compound to a more volatile form suitable for GC analysis. A common derivatizing agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBDMSTFA), which forms a TBDMS ether. The reaction is typically carried out at 60°C for 30 minutes.[15]

3. GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

GC-MS Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: A temperature gradient is used to separate the analytes.

-

Mass Spectrometry: Operated in selected ion monitoring (SIM) mode for high sensitivity and specificity. The characteristic ions for the TBDMS derivative of this compound are monitored.[15]

-

Quantitative Data on Urinary this compound Levels

Urinary this compound concentrations can vary significantly depending on the level and source of PAH exposure. The following tables summarize typical levels found in different populations.

Table 1: Urinary this compound Levels in the General Population

| Population | Smoking Status | Geometric Mean (ng/g creatinine) | Reference |

| U.S. Adults | Non-smokers | - | [16] |

| U.S. Adults | Smokers | 3 times higher than non-smokers | [16] |

| General Population (Germany) | Non-smokers | 0.16 µmol/mol creatinine | [7] |

| General Population (U.S.) | Overall | 74.2 ng/g creatinine (0.039 µmol/mol) | [16] |

Table 2: Urinary this compound Levels in Occupationally Exposed Workers

| Industry/Occupation | Exposure Level | Urinary this compound Level (µmol/mol creatinine) | Reference |

| Coke Oven Workers | High | 2.3 (BEI) | [8] |

| Aluminum Plant (Vertical Pin Söderberg) | High | 4.4 (BEI) | [8] |

| Aluminum Plant (Anode Workers) | High | 8.0 (BEI) | [8] |

| Aluminum Plant (Pre-bake Workers) | High | 9.8 (BEI) | [8] |

| Iron Foundry Workers | Moderate | 1.2 (BEI) | [8] |

| Rubber Smoke Sheet Factory Workers | Exposed | Higher than non-exposed | [17] |

| Boilermakers (exposed to residual oil fly ash) | Exposed | Increased during the week | [18] |

| Various Industries (UK Survey) | 90th percentile | 4 | [7] |

Table 3: Biological Exposure Indices (BEIs) and Guidance Values for Urinary this compound

| Organization/Guideline | Value (µmol/mol creatinine) | Notes | Reference |

| ACGIH BEI | ~1 | Equivalent to 2.5 µg/L | [7] |

| German Reference Value (non-smokers) | 0.16 | Background level | [7] |

| Jongeneelen Benchmark (No-biological-effect-level) | 1.4 | Level at which no genotoxic effects were found | [2] |

| Jongeneelen Benchmark (Reference - Non-smokers) | 0.24 (95th percentile) | General population | [2] |

| Jongeneelen Benchmark (Reference - Smokers) | 0.76 (95th percentile) | General population | [2] |

Interpretation of Results and Conclusion

Urinary this compound is a sensitive and reliable biomarker for assessing recent exposure to PAHs.[3] Its levels are significantly influenced by occupational exposure, smoking, and environmental sources.[1][18] When interpreting this compound data, it is crucial to consider these factors, as well as the timing of sample collection relative to exposure.

For drug development professionals, understanding the baseline levels and metabolic pathways of PAHs is essential when evaluating the metabolism and potential interactions of new chemical entities. The analytical methods described in this guide can be adapted for preclinical and clinical studies to assess the impact of new drugs on PAH metabolism or to monitor exposure in specific patient populations.

References

- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 2. Benchmark guideline for urinary this compound as biomarker of occupational exposure to polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Urinary this compound as a Biomarker to Carcinogenic Polycyclic Aromatic Hydrocarbon Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of cytochrome P450 isoforms involved in 1-hydroxylation of pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxidation of pyrene, this compound, 1-nitropyrene, and 1-acetylpyrene by human cytochrome P450 2A13 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Urinary this compound as a biomarker of exposure to polycyclic aromatic hydrocarbons: biological monitoring strategies and methodology for determining biological exposure indices for various work environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pjoes.com [pjoes.com]

- 10. pjmhsonline.com [pjmhsonline.com]

- 11. Improved glucuronide hydrolysis in the determination of urinary this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Improvement on recovery and reproducibility for quantifying urinary mono-hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of this compound in human urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Urinary this compound Levels in Workers Exposed to Polycyclic Aromatic Hydrocarbon from Rubber Wood Burning - PMC [pmc.ncbi.nlm.nih.gov]

- 18. utoronto.scholaris.ca [utoronto.scholaris.ca]

preliminary studies on urinary 1-Hydroxypyrene levels

An In-depth Technical Guide on Preliminary Studies of Urinary 1-Hydroxypyrene Levels

Introduction

Urinary this compound (1-OHP), a major metabolite of pyrene, serves as a crucial biomarker for assessing human exposure to polycyclic aromatic hydrocarbons (PAHs). PAHs are a group of widespread environmental contaminants, with some being potent carcinogens and mutagens. Given that pyrene is a common component of PAH mixtures, the concentration of 1-OHP in urine is a reliable indirect indicator of the total PAH uptake.[1][2][3] This technical guide provides a comprehensive overview of preliminary studies on urinary 1-OHP levels, focusing on quantitative data, experimental protocols, and the metabolic and influential pathways, tailored for researchers, scientists, and drug development professionals.

Data Presentation: Urinary this compound Levels in Various Populations

The concentration of urinary 1-OHP can vary significantly depending on occupational exposure, lifestyle factors such as smoking and diet, and demographic characteristics.[4][5] The following tables summarize quantitative data from several studies, offering a comparative look at 1-OHP levels across different populations.

Table 1: Urinary 1-OHP in Occupationally Exposed Populations

| Population | Country/Region | Mean/Geometric Mean 1-OHP Level (μmol/mol creatinine) | Notes | Reference |

| Coke Oven Workers | Not Specified | 2.3 (Biological Exposure Index) | End-of-working-week limit proposed. | [2][6] |

| Primary Aluminium Production Workers | Not Specified | 4.9 (Biological Exposure Index) | End-of-shift limit value. | [1][2][3] |

| Vertical Pin Söderberg Workers | Not Specified | 4.4 (Calculated BEI) | --- | [6] |

| Anode Workers (Aluminium) | Not Specified | 8.0 (Calculated BEI) | --- | [6] |

| Pre-bake Workers (Aluminium) | Not Specified | 9.8 (Calculated BEI) | --- | [6] |

| Iron Foundry Workers | Not Specified | 1.2 (Calculated BEI) | --- | [6] |

| Coke Plant Workers (Before work week) | Silesia, Poland | 1.07 (μg/g creatinine) | --- | [7] |

| Coke Plant Workers (After work week) | Silesia, Poland | 2.36 (μg/g creatinine) | --- | [7] |

| Rubber Smoke Sheet Factory Workers | Southern Thailand | 0.76 ± 0.41 | Yearly average. | [8] |

| Fuel Attendants & Auto Mechanics | Nigeria | Detectable in 27% and 22% of samples, respectively | No detectable levels in commercial drivers or controls. | [9][10] |

Table 2: Urinary 1-OHP in the General Population (Non-Occupationally Exposed)

| Population | Country/Region | Geometric Mean 1-OHP Level (μmol/mol creatinine) | Notes | Reference |

| General Population | USA (NHANES 1999-2000) | 0.039 | 95% CI = 0.034 to 0.046. | [11][12] |

| Non-Smokers | Not Specified | 0.24 (95th percentile) | Proposed first level of benchmark guideline. | [1][2][3] |

| Smokers | Not Specified | 0.76 (95th percentile) | Proposed first level of benchmark guideline. | [1][2][3] |

| Non-Smokers | Not Specified | 0.12 (Average) | Range: 0.04–0.29. | [4] |

| Smokers | Not Specified | 0.25 (Average) | Range: 0.10–0.79. | [4] |

| Control Group (Non-exposed) | Silesia, Poland | 0.74 (μg/g creatinine) | --- | [7] |

| Children (6-11 years) | USA | ~30% higher than adults | May indicate greater risk or different metabolism. | [13] |

Experimental Protocols

The accurate quantification of urinary 1-OHP is fundamental to its use as a biomarker. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a common and robust analytical method.

Sample Collection and Storage

-

Timing: For occupational exposure, urine sample collection timing is critical due to the kinetics of pyrene absorption and 1-OHP excretion.[6] Post-shift samples, particularly at the end of a work week, are often recommended to assess workplace exposure.[6] Pre-shift samples on the first day of the work week can indicate background levels.[6] For general population studies, spot urine samples are commonly collected.[14]

-

Collection: Samples are collected in sterile containers.

-

Storage: To ensure stability, urine samples should be shielded from light and refrigerated immediately after collection. For long-term storage, samples are typically frozen at -20°C or lower until analysis.[15]

Sample Preparation: Enzymatic Hydrolysis

Since 1-OHP is excreted in urine primarily as glucuronide and sulfate conjugates, a hydrolysis step is necessary to liberate the free 1-OHP for analysis.[1][2][3]

-

Enzyme: A solution containing β-glucuronidase and arylsulfatase is added to the urine sample.

-

Incubation: The mixture is incubated, often overnight, in the dark to facilitate the enzymatic cleavage of the conjugates.[5]

Analyte Extraction and Cleanup

Solid-Phase Extraction (SPE) is frequently employed to isolate 1-OHP from the urine matrix and remove potential interferences.

-

SPE Cartridge: A C18 SPE cartridge is commonly used.

-

Procedure:

-

The cartridge is conditioned with solvents like methanol and water.

-

The hydrolyzed urine sample is loaded onto the cartridge.

-

The cartridge is washed to remove interfering substances.

-

1-OHP is eluted from the cartridge using an appropriate solvent, such as methanol or acetonitrile.

-

Analytical Determination: HPLC with Fluorescence Detection

-

Instrumentation: An HPLC system coupled with a fluorescence detector is used for quantification.[16]

-

Chromatographic Conditions:

-

Column: A reverse-phase column, such as a C18 column, is typically used.[9][10]

-

Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water is common.[9][10][16]

-

Flow Rate: A typical flow rate is around 1.0-1.2 mL/min.[9][10]

-

Detection: The fluorescence detector is set to excitation and emission wavelengths specific for 1-OHP (e.g., excitation at 242 nm and emission at 388 nm).

-

-

Quantification: The concentration of 1-OHP in the sample is determined by comparing its peak area to a calibration curve generated from standards of known concentrations. Results are often adjusted for urinary dilution by dividing by the creatinine concentration.[17]

Visualizations: Pathways and Workflows

Metabolic Pathway of Pyrene

Pyrene, a parent PAH, is metabolized in the body, primarily to this compound, which is then conjugated and excreted in the urine.

General Experimental Workflow for Urinary 1-OHP Analysis

The process of measuring urinary 1-OHP involves several distinct steps from sample collection to data analysis.

Factors Influencing Urinary 1-OHP Levels

A variety of external and internal factors can influence the levels of 1-OHP detected in urine.

References

- 1. Benchmark guideline for urinary this compound as biomarker of occupational exposure to polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Urinary this compound as a biomarker of exposure to polycyclic aromatic hydrocarbons: biological monitoring strategies and methodology for determining biological exposure indices for various work environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Urinary this compound in occupationally-exposed and non-exposed individuals in Silesia, Poland [aaem.pl]

- 8. Urinary this compound Levels in Workers Exposed to Polycyclic Aromatic Hydrocarbon from Rubber Wood Burning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Urinary this compound as a Biomarker to Carcinogenic Polycyclic Aromatic Hydrocarbon Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Comparison of this compound exposure in the US population with that in occupational exposure studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effects of Lifestyle on Urinary this compound Concentration [jstage.jst.go.jp]

- 15. Occupational exposure to polycyclic aromatic hydrocarbons in Korean adults: evaluation of urinary this compound, 2-naphthol, 1-hydroxyphenanthrene, and 2-hydroxyfluorene using Second Korean National Environmental Health Survey data [aoemj.org]

- 16. Determination of this compound in human urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchprofiles.ku.dk [researchprofiles.ku.dk]

1-Hydroxypyrene: A Comprehensive Technical Guide to its Discovery and Application as a Biomarker for Polycyclic Aromatic Hydrocarbon Exposure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxypyrene (1-OHP), a major metabolite of the polycyclic aromatic hydrocarbon (PAH) pyrene, has emerged as a critical biomarker for assessing human exposure to PAHs. These ubiquitous environmental pollutants, generated from the incomplete combustion of organic materials, are of significant concern due to their carcinogenic and mutagenic properties. This technical guide provides an in-depth exploration of the discovery, history, and analytical methodologies for this compound, offering a valuable resource for researchers, scientists, and professionals in drug development.

The Genesis of a Biomarker: A Historical Perspective

The journey of this compound from a simple metabolite to a widely accepted biomarker of PAH exposure is a story of advancing analytical capabilities and a growing understanding of xenobiotic metabolism.

Early Investigations: The initial connection between PAH exposure and the presence of their metabolites in biological fluids dates back to studies on industrial workers. Pyrene, being a common and abundant component of PAH mixtures, naturally became a focus of these early investigations. It was observed that individuals exposed to materials such as coal tar and creosote excreted hydroxylated metabolites of PAHs in their urine.

The Advent of Chromatographic Techniques: The development of high-performance liquid chromatography (HPLC) in the latter half of the 20th century was a pivotal moment. This technology, particularly when coupled with sensitive fluorescence detection, provided the necessary tool to separate and quantify specific PAH metabolites in complex biological matrices like urine.

Establishment as a Reliable Biomarker: Through numerous studies in occupational and environmental health, a strong correlation was established between the levels of airborne PAHs and the concentration of this compound in urine. This consistent relationship solidified the status of this compound as a reliable short-term biomarker for assessing recent exposure to PAHs.[1][2][3] Its relatively short half-life, estimated to be between 6 and 35 hours, makes it an excellent indicator of recent exposure.[2]

Metabolic Pathway of Pyrene to this compound

The biotransformation of pyrene to this compound is a critical process that enables its excretion from the body. This metabolic conversion is primarily mediated by the cytochrome P450 (CYP) family of enzymes.

Upon entering the body, pyrene undergoes oxidation, predominantly at the 1-position, to form this compound. This reaction is catalyzed by several CYP isozymes, with CYP1A1 and CYP1B1 playing significant roles.[4][5][6] The resulting this compound is then conjugated with glucuronic acid or sulfate to form more water-soluble compounds that can be readily excreted in the urine.[7]

Quantitative Data on Urinary this compound Levels

The concentration of this compound in urine varies significantly depending on the level and source of PAH exposure. The following tables summarize quantitative data from various studies, providing a comparative overview of this compound levels in different populations.

Table 1: Urinary this compound Concentrations in Non-Occupationally Exposed Populations

| Population | Smoking Status | Mean 1-OHP Concentration (ng/mL) | Reference |

| General Population | Non-smokers | 0.13 ± 0.02 | [8] |

| General Population | Light smokers | 0.32 ± 0.06 | [8] |

| General Population | Heavy smokers | 0.96 ± 0.15 | [8] |

| Control Group (Thailand) | Non-smokers | Not-detected to 0.14 µmol/mol creatinine | [9] |

| Control Group (Thailand) | Habitual smokers | 0.24 ± 0.16 µmol/mol creatinine | [9] |

Table 2: Urinary this compound Concentrations in Occupationally Exposed Workers

| Occupation | Exposure Level | Mean 1-OHP Concentration (µg/g creatinine) | Reference |

| Coke Oven Workers (Taiwan) | Topside | 23.8 (post-shift geometric mean) | [10] |

| Coke Oven Workers (Taiwan) | Control | 0.3 (post-shift geometric mean) | [10] |

| Coke Oven Workers (China) | Plant I | 5.18 (geometric mean, µmol/mol creatinine) | [11] |

| Coke Oven Workers (China) | Plant II | 4.21 (geometric mean, µmol/mol creatinine) | [11] |

| Coke Oven Workers (Poland) | Before working week | 1.07 | [12] |

| Coke Oven Workers (Poland) | After working week | 2.36 | [12] |

| Vietnamese Coke-Oven Workers | Top-oven | 5.41 (ng/mg creatinine, end of shift day 2) | [13] |

| Vietnamese Coke-Oven Workers | Side-oven | 4.41 (ng/mg creatinine, end of shift day 2) | [13] |

| Vietnamese Coke-Oven Workers | Bottom-oven | 1.35 (ng/mg creatinine, end of shift day 2) | [13] |

| Coal Liquefaction Workers | Exposed | Significant increase over working period | [14] |

Experimental Protocols for this compound Analysis

Accurate quantification of this compound in urine is crucial for its use as a biomarker. The following sections detail the methodologies for the most common analytical techniques.

Sample Collection and Storage

-

Collection: Spot or 24-hour urine samples are collected in clean, sterile containers.

-

Storage: Samples should be protected from light and stored at -20°C or lower until analysis to prevent degradation of the analyte.

Analytical Workflow

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This is the most widely used method for the determination of urinary this compound.[2][8][15]

1. Enzymatic Hydrolysis: Since a significant portion of this compound in urine is conjugated, a hydrolysis step is necessary to liberate the free form.

-

To a urine sample (typically 1-5 mL), add a buffer solution (e.g., sodium acetate, pH 5.0).

-

Add β-glucuronidase/arylsulfatase enzyme solution.

-

Incubate the mixture at 37°C for a specified period (e.g., overnight or for several hours) to ensure complete hydrolysis.[7][16][17]

2. Solid-Phase Extraction (SPE): SPE is employed to clean up the sample and concentrate the analyte.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with a low-percentage organic solvent (e.g., 30% methanol) to remove interferences.

-

Elute the this compound with a higher concentration of organic solvent (e.g., methanol or acetonitrile).[18][19]

3. HPLC-FLD Analysis:

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.

-

Column: A C18 reversed-phase column is typically employed.

-

Fluorescence Detection: Excitation and emission wavelengths are set to maximize the signal for this compound (e.g., Excitation: 242 nm, Emission: 388 nm).

-

Quantification: The concentration is determined by comparing the peak area of the sample to a calibration curve prepared with this compound standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher selectivity and sensitivity, making it suitable for detecting very low levels of this compound and for simultaneous analysis of multiple PAH metabolites.[17]

1. Sample Preparation: The sample preparation steps, including enzymatic hydrolysis and SPE, are similar to those for HPLC-FLD. In some methods, a "dilute-and-shoot" approach may be used for cleaner samples, where the urine is simply diluted and filtered before injection.[17]

2. LC-MS/MS Analysis:

-

Chromatography: Similar liquid chromatography conditions as HPLC-FLD are used to separate the analytes.

-

Mass Spectrometry: The instrument is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for quantification.

-

Internal Standard: The use of a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) is crucial for accurate quantification, as it corrects for matrix effects and variations in sample preparation and instrument response.[19]

Conclusion

This compound has proven to be an invaluable biomarker in the fields of environmental and occupational health. Its discovery and the continuous refinement of analytical methods for its detection have significantly advanced our ability to assess human exposure to PAHs. For researchers, scientists, and drug development professionals, a thorough understanding of the history, metabolic pathways, and analytical considerations of this compound is essential for its effective application in research and risk assessment. The methodologies and data presented in this guide provide a solid foundation for the continued use and exploration of this important biomarker.

References

- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 2. Determination of this compound in human urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The impact of individual cytochrome P450 enzymes on oxidative metabolism of benzo[a]pyrene in human livers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. The impact of individual cytochrome P450 enzymes on oxidative metabolism of benzo[a]pyrene in human livers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. pjmhsonline.com [pjmhsonline.com]

- 9. Urinary this compound Levels in Workers Exposed to Polycyclic Aromatic Hydrocarbon from Rubber Wood Burning - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Urinary this compound levels in workers exposed to coke oven emissions at various locations in a coke oven plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Urinary this compound concentrations in Chinese coke oven workers relative to job category, respirator usage, and cigarette smoking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. agro.icm.edu.pl [agro.icm.edu.pl]

- 13. Urinary this compound and 8-hydroxydeoxyguanosine levels among coke-oven workers for 2 consecutive days - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Temporal changes in urinary this compound concentrations in coke-oven workers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. thaiscience.info [thaiscience.info]

- 16. academic.oup.com [academic.oup.com]

- 17. Development of a Method to Detect Three Monohydroxylated Polycyclic Aromatic Hydrocarbons in Human Urine by Liquid Chromatographic Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Urinary this compound as a Biomarker to Carcinogenic Polycyclic Aromatic Hydrocarbon Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Improvement on recovery and reproducibility for quantifying urinary mono-hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical characteristics of 1-Hydroxypyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxypyrene (1-OHP) is a key metabolite of pyrene, a common polycyclic aromatic hydrocarbon (PAH).[1] It serves as a widely accepted biomarker for assessing human exposure to PAHs, which are environmental pollutants formed from the incomplete combustion of organic materials.[1][2] This technical guide provides an in-depth overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its analysis and synthesis, and a visualization of its metabolic pathway and analytical workflow.

Physical and Chemical Characteristics

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 5315-79-7 | [2] |

| Molecular Formula | C₁₆H₁₀O | [2] |

| Molecular Weight | 218.25 g/mol | [2] |

| Appearance | Pale Yellow Solid / Light brown solid | [3] |

| Melting Point | 179-182 °C | [3] |

| Boiling Point | Not Available | [3] |

| Solubility | Soluble in DMSO |

Spectral Properties

The spectral characteristics of this compound are crucial for its detection and quantification.

| Spectral Property | Details | Reference(s) |

| Fluorescence | Excitation: 239 nm, 346 nm; Emission: 388 nm, 392 nm | [4][5] |

| ¹H NMR Spectrum | Data available | |

| Mass Spectrum | Data available | [6] |

Metabolic Pathway of Pyrene to this compound

Pyrene is metabolized in the body to this compound, which is then conjugated and excreted in the urine. This pathway is a critical aspect of its role as a biomarker of PAH exposure.[1][7]

Experimental Protocols

Quantification of this compound in Urine via HPLC with Fluorescence Detection

This protocol details a common method for the analysis of this compound in urine samples.[8][9]

1. Sample Preparation (Enzymatic Hydrolysis)

-

Adjust the pH of a urine sample to 5.0 using an acetate buffer.

-

Add β-glucuronidase/arylsulfatase to the urine sample to deconjugate the this compound metabolites.[8]

-

Incubate the mixture.

2. Solid-Phase Extraction (SPE)

-

Condition a C18 SPE cartridge with methanol followed by deionized water.[4]

-

Load the hydrolyzed urine sample onto the SPE cartridge.[4]

-

Wash the cartridge with a methanol/water solution to remove interferences.[4]

-

Elute the this compound with methanol.[4]

-

Evaporate the eluate to dryness and reconstitute in a suitable solvent for HPLC analysis.

3. HPLC Analysis

-

Column: C18 reverse-phase column.[10]

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.[11]

-

Flow Rate: Typically around 1.0 mL/min.[9]

-

Detection: Fluorescence detector with excitation and emission wavelengths optimized for this compound (e.g., Excitation: 242 nm, Emission: 388 nm).[9]

-

Quantification: Create a calibration curve using this compound standards of known concentrations to quantify the amount in the urine samples.

Synthesis of this compound

A representative synthesis of this compound is outlined below.[12][13]

1. Friedel-Crafts Acylation of Pyrene

-

React pyrene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in a suitable solvent (e.g., dichloromethane) to form acetylpyrene.[13]

2. Baeyer-Villiger Oxidation of Acetylpyrene

-

Treat the acetylpyrene with an oxidizing agent (e.g., a peroxy acid) to yield 1-acetoxypyrene.[13]

3. Saponification of 1-Acetoxypyrene

-

Hydrolyze the 1-acetoxypyrene using a base (e.g., sodium hydroxide) in an aqueous solution.[12][13]

-

Acidify the reaction mixture to precipitate the this compound.

-

Collect the solid product by filtration and purify by recrystallization.

Analytical Workflow for Urinary this compound

The following diagram illustrates the typical workflow for the determination of this compound in urine samples.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. This compound | C16H10O | CID 21387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. pjmhsonline.com [pjmhsonline.com]

- 10. Urinary this compound as a Biomarker to Carcinogenic Polycyclic Aromatic Hydrocarbon Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of this compound in human urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. CN105732331B - Synthesis method of this compound and intermediate thereof - Google Patents [patents.google.com]

The Formation of 1-Hydroxypyrene from Incomplete Combustion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxypyrene, a hydroxylated polycyclic aromatic hydrocarbon (PAH), is a critical biomarker for assessing human exposure to PAHs, a class of pollutants generated from the incomplete combustion of organic materials. Understanding its formation during combustion is paramount for environmental science, toxicology, and the development of therapeutic interventions against PAH-induced pathologies. This technical guide provides an in-depth analysis of the formation of this compound from its parent compound, pyrene, during incomplete combustion. It details the chemical mechanisms, influential factors, and relevant biological signaling pathways. Furthermore, this guide summarizes key quantitative data and outlines experimental protocols for the study of this compound formation and analysis.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds with two or more fused aromatic rings. They are ubiquitous environmental pollutants primarily formed during the incomplete combustion of organic substances such as coal, oil, gas, wood, and tobacco.[1][2] Pyrene is one of the most abundant PAHs found in the environment.[3] Its metabolite, this compound, is the most commonly used biomarker for monitoring human exposure to PAHs due to its rapid formation and excretion in urine.[4][5] While extensively studied in the context of metabolic activation, the direct formation of this compound during the combustion process itself is a significant pathway contributing to its environmental prevalence.[6] This guide focuses on the core technical aspects of this compound formation from incomplete combustion, providing a foundational understanding for researchers in related fields.

Chemical Formation of this compound from Pyrene in Combustion

The formation of this compound from pyrene in a high-temperature combustion environment is primarily driven by oxidation reactions, with hydroxyl radicals (•OH) playing a central role. While the precise elementary reaction steps are complex and subject to ongoing research, the generally accepted mechanism involves the addition of a hydroxyl radical to the pyrene molecule, followed by subsequent rearrangement and stabilization.

The initial and rate-determining step is the electrophilic addition of a hydroxyl radical to the aromatic system of pyrene. The most reactive sites on the pyrene molecule are the C1, C2, C6, and C7 positions due to higher electron density. The reaction with a hydroxyl radical leads to the formation of a transient hydroxy-pyrenyl radical intermediate. This is followed by the abstraction of a hydrogen atom from the same carbon, leading to the formation of this compound.